2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran
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Overview
Description
2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran is a complex organic compound that features both an epoxide and a benzofuran ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran typically involves the reaction of a benzofuran derivative with an epoxide precursor. One common method involves the use of epichlorohydrin in the presence of a base to form the oxirane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction reactions can target the benzofuran ring or the epoxide, leading to different products.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring typically yields diols, while nucleophilic substitution can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Some derivatives are investigated for their potential use as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran and its derivatives often involves interaction with biological molecules through the epoxide ring. This can lead to the formation of covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their normal function. The benzofuran ring can also interact with various molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(oxiran-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a benzofuran ring.
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Contains two epoxide groups and a different aromatic core.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides: Features a bicyclic structure with an epoxide group.
Uniqueness
2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran is unique due to the combination of the benzofuran and epoxide rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
62315-83-7 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-5-(oxiran-2-ylmethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C12H14O2/c1-8-4-10-5-9(6-11-7-13-11)2-3-12(10)14-8/h2-3,5,8,11H,4,6-7H2,1H3 |
InChI Key |
XIWDTXZKGUDJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CC3CO3 |
Origin of Product |
United States |
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